3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde is an organic compound classified as a phosphine aldehyde. It features a diphenylphosphino group and a methoxymethoxy group attached to a benzaldehyde core, making it of significant interest in various fields of chemistry due to its unique structural characteristics and reactivity. The compound is identified by the CAS number 185019-68-5 and has the molecular formula C21H19O3P with a molecular weight of 350.3 g/mol .
The synthesis of 3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde typically involves introducing the diphenylphosphino and methoxymethoxy groups onto a benzaldehyde framework. A common synthetic route includes the reaction of 3-bromo-2-(methoxymethoxy)benzaldehyde with diphenylphosphine, facilitated by a palladium catalyst. This reaction is generally conducted under an inert atmosphere using solvents like tetrahydrofuran or toluene, with heating applied to promote the coupling reaction.
The molecular structure of 3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde can be represented using various chemical notation systems:
The compound consists of a benzaldehyde moiety with two substituents: a diphenylphosphino group and a methoxymethoxy group, which contribute to its reactivity and potential applications in catalysis .
| Property | Value |
|---|---|
| CAS Number | 185019-68-5 |
| Molecular Formula | C21H19O3P |
| Molecular Weight | 350.3 g/mol |
| InChI | InChI=1S/C21H19O3P/c1... |
| Canonical SMILES | COCOC1=C(C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C=O |
3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde can participate in various chemical reactions typical of phosphine aldehydes, such as:
The reactivity of this compound is influenced by the electron-donating properties of the methoxymethoxy group and the electron-withdrawing nature of the aldehyde, which can enhance its utility in synthetic chemistry .
The mechanism of action for reactions involving 3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde typically involves:
This mechanism showcases how both functional groups contribute to its reactivity and potential applications in organic synthesis .
The chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry and catalysis .
3-(Diphenylphosphanyl)-2-(methoxymethoxy)benzaldehyde has several applications, including:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2